molecular formula C16H18IN3 B15214683 n-Cyclopentyl-5-(4-iodophenyl)-2-methylpyrimidin-4-amine CAS No. 917896-26-5

n-Cyclopentyl-5-(4-iodophenyl)-2-methylpyrimidin-4-amine

Cat. No.: B15214683
CAS No.: 917896-26-5
M. Wt: 379.24 g/mol
InChI Key: JGXGORZAMDPHRR-UHFFFAOYSA-N
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Description

n-Cyclopentyl-5-(4-iodophenyl)-2-methylpyrimidin-4-amine is a pyrimidine derivative characterized by a central pyrimidine ring substituted at positions 2, 4, and 4. The substituents include a methyl group at position 2, a cyclopentylamine group at position 4, and a 4-iodophenyl moiety at position 5. The 4-iodophenyl group may enhance lipophilicity and influence binding interactions, while the cyclopentylamine group could modulate solubility and pharmacokinetic properties.

Properties

CAS No.

917896-26-5

Molecular Formula

C16H18IN3

Molecular Weight

379.24 g/mol

IUPAC Name

N-cyclopentyl-5-(4-iodophenyl)-2-methylpyrimidin-4-amine

InChI

InChI=1S/C16H18IN3/c1-11-18-10-15(12-6-8-13(17)9-7-12)16(19-11)20-14-4-2-3-5-14/h6-10,14H,2-5H2,1H3,(H,18,19,20)

InChI Key

JGXGORZAMDPHRR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=N1)NC2CCCC2)C3=CC=C(C=C3)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Cyclopentyl-5-(4-iodophenyl)-2-methylpyrimidin-4-amine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the iodo group: The iodination of the phenyl ring can be carried out using reagents like iodine or iodinating agents.

    Attachment of the cyclopentyl group: This step might involve alkylation reactions using cyclopentyl halides.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, catalytic processes, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amine or methyl groups.

    Reduction: Reduction reactions can be used to modify the pyrimidine ring or the phenyl ring.

    Substitution: The iodo group on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Nucleophiles like amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the phenyl ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of n-Cyclopentyl-5-(4-iodophenyl)-2-methylpyrimidin-4-amine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved might include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Structural Analogs

The compound shares structural similarities with several pyrimidine derivatives, differing primarily in substituents at R1 (position 5) and R2 (position 4):

Compound Name R1 Substituent R2 Substituent Key Features Reference
n-Cyclopentyl-5-(4-iodophenyl)-2-methylpyrimidin-4-amine 4-iodophenyl Cyclopentyl High lipophilicity; potential antimalarial activity
N-cyclopentyl-2-methyl-5-(4-methylphenyl)pyrimidin-4-amine 4-methylphenyl Cyclopentyl Reduced steric bulk; molecular weight = 267.37 g/mol
6-chloro-N-cyclopentyl-5-iodo-2-(methylthio)pyrimidin-4-amine 5-iodo, 6-chloro Cyclopentyl Halogenated derivatives; enhanced electrophilicity
N-(4-iodophenyl)maleimide 4-iodophenyl Maleimide MGL inhibitor (IC50 = 4.34 μM)

Key Observations :

  • The 4-iodophenyl group in the target compound contrasts with the 4-methylphenyl group in its analog (CAS: 917895-73-9), which reduces steric hindrance but may diminish binding affinity in hydrophobic pockets .
  • Halogen substitution (e.g., iodine vs.

Biological Activity

n-Cyclopentyl-5-(4-iodophenyl)-2-methylpyrimidin-4-amine is a pyrimidine derivative characterized by a cyclopentyl group, an iodine atom on a phenyl ring, and a methyl group on the pyrimidine structure. Its molecular formula is C15H18IN3C_{15}H_{18}IN_3, indicating the presence of carbon, hydrogen, iodine, and nitrogen atoms. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and enzyme inhibition.

Structural Features

The unique structural components of this compound suggest several pharmacological applications. The iodine atom can enhance the compound's reactivity, potentially facilitating interactions with biological targets such as kinases and other enzymes involved in signaling pathways.

Feature Description
Molecular Formula C15H18IN3C_{15}H_{18}IN_3
Structural Components Cyclopentyl group, Iodophenyl ring, Methyl group
Potential Applications Cancer treatment, Enzyme inhibition

Biological Activity

While specific data on the biological activity of this compound is limited, studies on structurally similar compounds indicate significant potential in inhibiting various kinases associated with cancer progression. For instance, compounds with similar pyrimidine cores have been shown to exhibit inhibitory effects against epidermal growth factor receptor (EGFR) kinases and other tyrosine kinases, which are crucial in cancer signaling pathways .

Case Studies

  • Kinase Inhibition : A series of studies have demonstrated that compounds with similar structural features to this compound can effectively inhibit kinases involved in tumor growth. For example, a related pyrimidine derivative was shown to inhibit EGFR with an IC50 value in the low nanomolar range .
  • Anticancer Activity : In vitro assays have revealed that derivatives of pyrimidine can induce apoptosis in cancer cell lines. The presence of an iodine atom may enhance the binding affinity to target proteins involved in cell survival pathways .
  • Enzyme Interaction Profiles : Interaction studies focusing on this compound are essential for elucidating its pharmacological potential. Preliminary data suggest that this compound may interact with various enzymes critical for cellular signaling .

The mechanism through which this compound exerts its biological effects likely involves:

  • Inhibition of Kinase Activity : By binding to ATP-binding sites on kinases, it may prevent phosphorylation processes essential for cell proliferation.
  • Induction of Apoptosis : Similar compounds have been noted to trigger apoptotic pathways in cancer cells through various signaling mechanisms.

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